3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide
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Overview
Description
3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidine ring, a benzylidene group, and a chromenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide typically involves a multi-step process:
Formation of Thiazolidinone Core: The initial step involves the condensation of a suitable aldehyde with thiosemicarbazide to form a thiazolidinone core.
Benzylidene Substitution: The thiazolidinone core is then subjected to a benzylidene substitution reaction using benzaldehyde under basic conditions to introduce the benzylidene group.
Coupling with Chromenyl Moiety: The final step involves the coupling of the benzylidene-substituted thiazolidinone with a chromenyl derivative through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of benzylidene oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone and chromenyl moieties, resulting in the formation of hydroxyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylidene and chromenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry
In chemistry, 3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
The compound has shown potential as a bioactive molecule with applications in drug discovery. It exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are investigating its mechanism of action and potential therapeutic uses.
Medicine
In medicine, the compound is being studied for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs for treating various diseases.
Industry
In the industrial sector, the compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings. Its stability and reactivity are advantageous in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with DNA and proteins can result in anticancer activity by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanenitrile
- 6-{(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid
- 2-[(5Z)-5-(2H-chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid
Uniqueness
Compared to similar compounds, 3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide stands out due to its unique combination of a thiazolidinone core, benzylidene group, and chromenyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H16N2O5S |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)propanamide |
InChI |
InChI=1S/C22H16N2O5S/c25-19(23-16-7-8-17-15(13-16)6-9-20(26)29-17)10-11-24-21(27)18(30-22(24)28)12-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,23,25)/b18-12- |
InChI Key |
ZMNLQGYDANRTRP-PDGQHHTCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Origin of Product |
United States |
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